(3,4-Dihydro-1-naphthyloxy)trimethylsilane
Description
(3,4-Dihydro-1-naphthyloxy)trimethylsilane (CAS: 38858-72-9) is a silyl ether compound characterized by a partially saturated naphthyl ring system (3,4-dihydro-1-naphthol) linked to a trimethylsilyl group. It is utilized in organic synthesis as a protecting group for alcohols or phenols due to the steric bulk and stability imparted by the silicon moiety.
Properties
IUPAC Name |
3,4-dihydronaphthalen-1-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OSi/c1-15(2,3)14-13-10-6-8-11-7-4-5-9-12(11)13/h4-5,7,9-10H,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUIWDWUUCGKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401164 | |
| Record name | (3,4-Dihydro-1-naphthyloxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38858-72-9 | |
| Record name | (3,4-Dihydro-1-naphthyloxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dihydro-1-naphthyloxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of (3,4-Dihydro-1-naphthyloxy)trimethylsilane involves the reaction of trimethylsilane with 1,2-dihydronaphthalene in the presence of a catalyst such as platinum or palladium (II) acetate. This reaction proceeds through a hydrosilylation mechanism, where the silane group adds to the double bond in the naphthalene ring. The reaction conditions typically include a temperature range of 63-65°C at 0.01 mmHg .
Chemical Reactions Analysis
(3,4-Dihydro-1-naphthyloxy)trimethylsilane is highly reactive due to the presence of the silane group (SiH3). It can participate in various chemical reactions, including reductions, hydrosilylations, and deprotonations. Common reagents used in these reactions include bismesitylmagnesium, which acts as a non-nucleophilic carbon-centered base reagent . Major products formed from these reactions include silyl enol ethers and other organosilicon compounds .
Scientific Research Applications
Protecting Agent for Functional Groups
One of the primary applications of (3,4-dihydro-1-naphthyloxy)trimethylsilane is as a protecting agent for phenolic hydroxyl groups. In organic synthesis, protecting groups are employed to prevent undesired reactions at specific sites on a molecule during multi-step syntheses. The trimethylsilyl group provided by this compound effectively shields the hydroxyl group from nucleophilic attack or oxidation, allowing for selective modifications elsewhere on the molecule .
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex organic molecules. For instance, it can be involved in reactions where the naphthyl moiety contributes to the overall stability and reactivity of the synthesized compounds. The controlled introduction of this compound into various synthetic pathways can lead to high yields of desired products while minimizing side reactions .
Antiallergic and Mast Cell Stabilization
Research indicates that derivatives of this compound may possess antiallergic properties and can stabilize mast cells. This application is particularly relevant in developing new therapeutic agents for allergic conditions and asthma. The naphthalene derivative's ability to modulate mast cell activity suggests potential pathways for treating these conditions through targeted drug design .
Potential Anticancer Activity
Emerging studies have explored the anticancer properties of compounds related to this compound. Preliminary findings suggest that it may exhibit pro-apoptotic effects against various cancer cell lines, including breast and ovarian cancers. This aspect opens avenues for further research into its efficacy as a chemotherapeutic agent .
Synthesis Methodology
A common method for synthesizing this compound involves using α-tetralone and trimethylsilyl triflate in dichloromethane under controlled conditions:
- Reagents:
- α-Tetralone: 0.5 g (3.4 mmol)
- Trimethylsilyl triflate: 0.74 mL (4.1 mmol)
- Triethylamine: 0.95 mL (6.8 mmol)
- Procedure:
Analytical Characterization
The characterization of this compound is typically performed using NMR spectroscopy:
- NMR Data:
- 7.42 (d, J=7.2 Hz, 1H)
- 5.23 (t, J=4.6 Hz, 1H)
- 0.29 (s, 9H)
These spectral data confirm the successful synthesis and purity of the compound .
Mechanism of Action
The mechanism of action of (3,4-Dihydro-1-naphthyloxy)trimethylsilane involves a hydrosilylation mechanism, where the silane group adds to the double bond in the naphthalene ring. This reaction is facilitated by the presence of a catalyst such as platinum or palladium (II) acetate. The molecular targets and pathways involved in this mechanism include the activation of the double bond in the naphthalene ring and the subsequent addition of the silane group.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Naphthyl Ring
[(6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy]trimethylsilane (3f)
- CAS: Not explicitly provided.
- Structure : Features methoxy groups at positions 6 and 7, a vinyl substituent, and a fully saturated tetrahydronaphthalene ring.
- Synthesis : Synthesized via Grignard addition to 6,7-dimethoxy-1-tetralone, followed by silylation with HMDS and iodine, yielding a 59% purified product .
- Key Properties :
- Melting point: 48.5–49.7 °C.
- IR and NMR data confirm the presence of methoxy (ν 1261 cm⁻¹) and vinyl (δ 5.06–6.02 ppm in ¹H-NMR) groups.
- Comparison : The methoxy and vinyl groups enhance electron density and reactivity, making 3f more amenable to further functionalization (e.g., polymerization) compared to the unsubstituted dihydronaphthyl analog.
[(3,4-Dihydro-2-methyl-1-naphthalenyl)oxy]trimethylsilane
Alternative Ring Systems
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
- CAS : 304669-35-0.
- Structure: Contains a dihydropyran ring instead of naphthyl, with a dimethylsilanol group.
- Molecular Formula : C₈H₁₆O₂Si (MW: 172.30 g/mol) .
- Comparison : The pyran ring’s oxygen atom enhances polarity and water solubility, contrasting with the hydrophobic dihydronaphthyl system. This compound is more suited for aqueous-phase reactions.
Silane vs. Siloxane Derivatives
Hexamethyldisiloxane
- CAS : 107-46-0.
- Structure : A simple siloxane (OSi(CH₃)₃)₂.
- Applications : Primarily used as a solvent or lubricant due to its low viscosity and high thermal stability .
- Comparison : Unlike the target compound, hexamethyldisiloxane lacks aromaticity, limiting its utility in applications requiring π-π interactions (e.g., chromatographic phases).
Data Table: Key Properties of Compared Compounds
Biological Activity
(3,4-Dihydro-1-naphthyloxy)trimethylsilane is a silane compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of research in pharmacology and biochemistry.
- Chemical Formula : C12H16O2Si
- CAS Number : 38858-72-9
- Molecular Weight : 208.34 g/mol
This compound is characterized by its trimethylsilane group, which enhances its stability and reactivity in biochemical environments.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Enzyme Interaction :
- The compound exhibits potential interactions with various enzymes, particularly those involved in metabolic pathways. It may inhibit or activate specific enzymes, influencing metabolic processes and cellular signaling pathways.
-
Cellular Effects :
- Studies suggest that this compound can modulate cell signaling pathways. This modulation can lead to alterations in gene expression and cellular metabolism, which are crucial for maintaining homeostasis in biological systems.
-
Pharmacological Potential :
- Preliminary research indicates that this compound may have applications in drug development, particularly as a precursor or intermediate in synthesizing biologically active compounds.
Enzyme Interactions
Research indicates that this compound interacts with cytochrome P450 enzymes. These enzymes play a critical role in the oxidation of organic substances, affecting drug metabolism and detoxification processes in the body .
Case Studies
- In Vitro Studies :
- Animal Models :
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
